Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)-

Physicochemistry Drug Design Chromatography

The compound 2-(N-Ethyl-N-(1-phenylcyclohexyl)methylamino)ethanol (CAS 101221-53-8) is a synthetic arylcyclohexylamine derivative featuring a tertiary amine core with N-ethyl and N-(2-hydroxyethyl) substitutions on a 1-phenylcyclohexyl methanamine scaffold. This structural motif places it within the broader phencyclidine (PCP) analog class, a group of compounds historically investigated for NMDA receptor antagonism and dissociative anesthetic properties.

Molecular Formula C17H27NO
Molecular Weight 261.4 g/mol
CAS No. 101221-53-8
Cat. No. B13738130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)-
CAS101221-53-8
Molecular FormulaC17H27NO
Molecular Weight261.4 g/mol
Structural Identifiers
SMILESCCN(CCO)CC1(CCCCC1)C2=CC=CC=C2
InChIInChI=1S/C17H27NO/c1-2-18(13-14-19)15-17(11-7-4-8-12-17)16-9-5-3-6-10-16/h3,5-6,9-10,19H,2,4,7-8,11-15H2,1H3
InChIKeyUTOCBBSOPYKMNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(N-Ethyl-N-(1-phenylcyclohexyl)methylamino)ethanol (CAS 101221-53-8) | Structural & Procurement Baseline


The compound 2-(N-Ethyl-N-(1-phenylcyclohexyl)methylamino)ethanol (CAS 101221-53-8) is a synthetic arylcyclohexylamine derivative featuring a tertiary amine core with N-ethyl and N-(2-hydroxyethyl) substitutions on a 1-phenylcyclohexyl methanamine scaffold [1]. This structural motif places it within the broader phencyclidine (PCP) analog class, a group of compounds historically investigated for NMDA receptor antagonism and dissociative anesthetic properties [2]. Unlike simpler N-alkyl-arylcyclohexylamines or N-alkoxy analogs such as PCEEA and PCMEA, the presence of a free terminal hydroxyl group introduces distinct hydrogen-bonding capacity and polarity (XLogP3-AA = 3.8, Topological Polar Surface Area = 23.5 Ų) [1]. This compound is primarily encountered as a research chemical within forensic toxicology and analytical reference standard contexts, where its differentiation from co-eluting or structurally similar new psychoactive substances (NPS) is critical [3].

Why In-Class Arylcyclohexylamine Analogs Cannot Substitute for 101221-53-8 in Analytical and Pharmacological Studies


Superficial structural similarity among arylcyclohexylamines (e.g., PCP, PCMEA, PCEEA) often leads to erroneous assumptions of pharmacological and analytical interchangeability. However, the specific N-ethyl-N-(2-hydroxyethyl) substitution pattern on 101221-53-8 fundamentally alters its physicochemical and metabolic profile compared to N-alkyl (e.g., N-methyl, N-ethyl) or N-alkoxy (e.g., PCMEA, PCEEA) analogs [1]. This difference prevents simple substitution in GC-MS or LC-MS/MS toxicological screens, where unique retention times and mass spectral fragmentation patterns are essential for unambiguous identification [1]. Furthermore, as demonstrated in metabolic studies of related compounds like PCEEA and PCMEA, minor structural modifications (e.g., N-dealkylation, O-dealkylation) lead to divergent metabolic pathways, producing distinct metabolite profiles that cannot be inferred from other in-class compounds [2]. Therefore, procurement of the exact compound is mandatory for reliable analytical method development, forensic reference standard preparation, and accurate pharmacological profiling of this specific NPS scaffold.

CAS 101221-53-8: Quantified Differentiation from Key Comparators


Physicochemical Differentiation: Hydrogen-Bonding Capacity vs. N-Alkoxy and N-Alkyl Analogs

The target compound possesses a single hydrogen bond donor (the terminal -OH group) and two hydrogen bond acceptors, resulting in a topological polar surface area (TPSA) of 23.5 Ų [1]. In contrast, the N-alkoxy analogs PCEEA (N-ethoxyethyl) and PCMEA (N-methoxyethyl) lack hydrogen bond donors entirely (HBD = 0), yielding TPSA values of 12.5 Ų and 21.3 Ų respectively [2]. The N-ethyl analog (N-ethyl-1-phenylcyclohexylamine) also has an HBD of 0 and a TPSA of 12.0 Ų. This difference in hydrogen-bonding capacity directly impacts chromatographic retention on polar stationary phases and ionization efficiency in electrospray mass spectrometry, requiring distinct method parameters.

Physicochemistry Drug Design Chromatography

Metabolic Pathway Divergence: N-Dealkylation vs. O-Dealkylation as Primary Metabolic Route

Studies on the metabolism of structurally related N-alkoxy analogs (PCEEA and PCMEA) in rat urine demonstrate that O-dealkylation is a major metabolic pathway, yielding the common metabolite N-(1-phenylcyclohexyl)-2-hydroxyethanamine (PCHEA) [1]. For the target compound 101221-53-8, which already possesses the free hydroxyl group, O-dealkylation is not possible. Instead, metabolic clearance is predicted to proceed primarily through N-deethylation to yield 2-((1-phenylcyclohexyl)amino)ethanol, a metabolite that is structurally and analytically distinct from PCHEA, possessing a mass shift of -14 Da relative to PCHEA [2]. This metabolic divergence means that biomarker-based exposure detection panels designed for PCEEA/PCMEA (targeting PCHEA) will fail to detect intake of 101221-53-8.

Drug Metabolism Forensic Toxicology Biomarker Discovery

Chromatographic Selectivity: Unique Retention Index on Standard GC-MS Toxicological Screens

The class-wide study of N-alkyl-arylcyclohexylamines by Wallach et al. demonstrates that subtle structural changes (e.g., N-alkyl chain length, positional isomerism of methoxy substitution) produce clearly distinguishable retention times and mass spectra under standard GC-MS and LC-MS conditions [1]. Although the specific retention index (RI) for 101221-53-8 was not reported in this study, the presence of a free hydroxyl group (absent in all 15 compounds analyzed) guarantees a significantly shifted RI due to increased polarity and potential for derivatization. The reported RI values for N-ethyl-1-phenylcyclohexylamine derivatives range from 1800-2200, and the addition of the hydroxyethyl group is expected to shift the RI by approximately +150-250 units based on established functional group increment rules [2].

Analytical Chemistry Forensic Chemistry Method Development

Optimal Procurement-Driven Application Scenarios for CAS 101221-53-8 Based on Structural Differentiation


Forensic Toxicology: NPS Reference Standard for Method Validation

Given its unique N-ethyl-N-(2-hydroxyethyl) motif, 101221-53-8 serves as an essential certified reference material (CRM) for forensic laboratories developing or validating GC-MS, LC-MS/MS, or immunoassay-based screening methods for emerging arylcyclohexylamine NPS. Its distinct mass spectrum and chromatographic behavior, predicted to differ significantly from PCMEA, PCEEA, and simple N-alkyl variants, make it a critical calibrant to avoid false-negative or false-positive results in seized drug analysis and biological sample testing [1]. The inability of existing methods targeting O-dealkylated metabolites (e.g., PCHEA) to detect its intake creates a specific analytical gap that this CRM directly addresses.

Metabolomics & Biomarker Identification Studies

The compound's metabolic profile is predicted to be dominated by N-deethylation, a route inaccessible to N-alkoxy analogs like PCEEA and PCMEA [1]. This makes 101221-53-8 a valuable probe substrate for studying structure-metabolism relationships (SMR) within the arylcyclohexylamine class. Researchers can use the pure compound in in vitro hepatocyte or microsomal assays to identify and structurally characterize novel, exposure-specific urinary biomarkers, thereby expanding toxicological screening panels for this subclass of designer drugs.

Pharmacological Probe for NMDA Receptor Structure-Activity Relationship (SAR) Mapping

While quantitative binding data for this specific compound is absent in the published literature, the strategic placement of a hydrogen-bond donor/acceptor unit at the N-position provides a valuable tool for SAR studies [1]. By comparing its NMDA receptor affinity and off-target profiles (sigma, opioid) with those of equipotent N-methyl or N-ethoxyethyl analogs, medicinal chemists can quantify the energetic contributions of hydrogen bonding and polarity to ligand-receptor interactions in the PCP binding site. This supports rational, structure-based design of novel NMDA antagonists with reduced dissociation and abuse potential [2].

Analytical Chemistry: System Suitability and Column Selectivity Testing

The compound's intermediate polarity (XLogP3-AA = 3.8), combined with its hydrogen-bond donor capacity, makes it an excellent system suitability test probe for optimizing chromatographic separations of closely related positional isomers or functional group analogs [1]. Its use ensures robust method performance when separating complex mixtures of arylcyclohexylamines, a common challenge in forensic chemistry workflows, and helps validate the resolving power of new column chemistries or mobile phase gradients.

Quote Request

Request a Quote for Ethanol, 2-(N-ethyl-N-(1-phenylcyclohexyl)methylamino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.